ethyl 1-(3-amino-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylate ethyl 1-(3-amino-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 2549024-15-7
VCID: VC11848872
InChI: InChI=1S/C10H16N4O2S/c1-2-16-8(15)7-4-3-5-14(6-7)10-12-9(11)13-17-10/h7H,2-6H2,1H3,(H2,11,13)
SMILES: CCOC(=O)C1CCCN(C1)C2=NC(=NS2)N
Molecular Formula: C10H16N4O2S
Molecular Weight: 256.33 g/mol

ethyl 1-(3-amino-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylate

CAS No.: 2549024-15-7

Cat. No.: VC11848872

Molecular Formula: C10H16N4O2S

Molecular Weight: 256.33 g/mol

* For research use only. Not for human or veterinary use.

ethyl 1-(3-amino-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylate - 2549024-15-7

Specification

CAS No. 2549024-15-7
Molecular Formula C10H16N4O2S
Molecular Weight 256.33 g/mol
IUPAC Name ethyl 1-(3-amino-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylate
Standard InChI InChI=1S/C10H16N4O2S/c1-2-16-8(15)7-4-3-5-14(6-7)10-12-9(11)13-17-10/h7H,2-6H2,1H3,(H2,11,13)
Standard InChI Key UNJURFOEUGTFTE-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCCN(C1)C2=NC(=NS2)N
Canonical SMILES CCOC(=O)C1CCCN(C1)C2=NC(=NS2)N

Introduction

Chemical Identity and Structural Characteristics

Ethyl 1-(3-amino-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylate is a heterocyclic compound featuring a piperidine ring substituted with a 1,2,4-thiadiazole moiety and an ethyl ester group. Its molecular formula is C11_{11}H17_{17}N4_4O2_2S, with a molecular weight of 281.35 g/mol . The structure combines a six-membered piperidine ring (with a nitrogen atom at position 1) and a five-membered 1,2,4-thiadiazole ring (containing sulfur and two nitrogen atoms). The ethyl carboxylate group at position 3 of the piperidine enhances solubility and modulates pharmacokinetic properties .

Key Structural Features:

  • Piperidine core: Provides conformational flexibility and serves as a scaffold for bioactivity.

  • 1,2,4-Thiadiazole ring: Imparts electronic diversity and potential for hydrogen bonding via the amino group.

  • Ethyl ester: Facilitates membrane permeability and metabolic stability .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions, as inferred from analogous thiadiazole-piperidine derivatives .

Synthetic Route (Generalized):

  • Formation of the 1,2,4-Thiadiazole Ring:

    • React hydrazinecarbothioamide with ethyl 2-chloro-2-oxoacetate in phosphoryl chloride (POCl3_3) at 70°C to yield ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate .

    • Bromination or functionalization of the thiadiazole ring may follow using reagents like CuBr2_2 and tert-butyl nitrite .

  • Piperidine Functionalization:

    • Introduce the thiadiazole moiety to the piperidine ring via nucleophilic substitution or coupling reactions. For example, react a piperidine derivative with a brominated thiadiazole intermediate under basic conditions .

  • Esterification:

    • Install the ethyl carboxylate group using ethyl chloroformate or via ester exchange reactions .

Example Reaction Conditions:

  • Yield: 24–87% (depending on step optimization) .

  • Key reagents: POCl3_3, CuBr2_2, tert-butyl nitrite, and ethyl magnesium bromide .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight281.35 g/mol
SolubilityModerately soluble in polar solvents (e.g., DMSO, methanol)
LogP (Partition Coefficient)~1.31 (predicted)
pKa~8.5 (amine group)

Thermal Stability: Decomposes above 200°C, as observed in related piperidine-thiadiazole derivatives .

Pharmacological and Biological Activities

Antimicrobial and Antiviral Activity

  • Thiadiazole-piperidine hybrids demonstrate broad-spectrum activity against bacterial and viral pathogens .

  • Example: Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate derivatives inhibit HIV-1 protease with IC50_{50} < 10 µM .

Central Nervous System (CNS) Effects

  • Piperidine-thiadiazole compounds act as muscarinic cholinergic agonists, showing potential in treating Alzheimer’s disease by enhancing cognitive function .

  • Binding Affinity: IC50_{50} values of 0.2–19.0 ng/ml in 3H-Oxotremorine-M receptor assays .

Applications in Drug Development

Agrochemicals

  • Used as intermediates in fungicides and herbicides due to sulfur’s electronegativity and heterocyclic stability .

Material Science

  • Incorporated into polymers for UV resistance and thermal stability .

Diagnostic Reagents

  • Serve as fluorescent probes for detecting metal ions (e.g., Cu2+^{2+}) in analytical chemistry .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Optimize substituents on the piperidine and thiadiazole rings to enhance bioavailability .

  • In Vivo Toxicology: Assess long-term toxicity and metabolic pathways in animal models .

  • Targeted Drug Delivery: Develop nanoparticle formulations to improve CNS penetration .

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